molecular formula C11H8Cl2N2O B1621471 6-(2,6-Dichlorophenoxy)pyridin-3-amine CAS No. 218457-65-9

6-(2,6-Dichlorophenoxy)pyridin-3-amine

Cat. No. B1621471
CAS RN: 218457-65-9
M. Wt: 255.1 g/mol
InChI Key: YNVFZWPRJYWBOP-UHFFFAOYSA-N
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Description

“6-(2,6-Dichlorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H8Cl2N2O . It has a molecular weight of 255.1 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “6-(2,6-Dichlorophenoxy)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a dichlorophenoxy group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms attached, which may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“6-(2,6-Dichlorophenoxy)pyridin-3-amine” is a solid at room temperature . It has a molecular weight of 255.1 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Transformation

Transition Metal-Free Amination of Aryl Halides The transition metal-free synthesis of various N-arylated amines from aryl halides presents a clean, fast, and high-yielding method. The process highlights the selective synthesis of 6-halopyridin-2-amines and asymmetric pyridine-2,6-diamines from 2,6-dibromopyridine and 2,6-dichloropyridine, offering nearly quantitative yields without the need for intermediate purification, streamlining the 'one-pot' synthesis process for pyridine-2,6-diamines (Bolliger & Frech, 2009).

Ring Transformations in Reactions with Nucleophiles Reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia demonstrated not only aminations but also unusual reactions involving meta-rearrangement and ring transformations, such as the conversion of 2,6-dibromopyridine into 4-amino-2-methylpyrimidine. These reactions and their mechanisms offer insights into the complex behavior and potential transformations of compounds like 6-(2,6-Dichlorophenoxy)pyridin-3-amine (Hertog et al., 2010).

Biological and Chemical Applications

Biological Activity and DFT Studies of Novel Compounds A novel protocol for synthesizing oxocine derivatives showcased the potential biological activities for treating conditions like cancer, influenza A, and microbial infections. Furthermore, DFT studies of these derivatives indicated their suitability for applications in dye-sensitized solar cells (DSSCs), suggesting a multifunctional role for compounds related to 6-(2,6-Dichlorophenoxy)pyridin-3-amine (Abozeid et al., 2019).

Organometallic Complexes of Aminopyridines The study of organometallic compounds of various amino derivatives of pyridine highlighted the formation of aminocarbene structures around the central atom, with features like cyclometalation, borylation, silylation of substituents, and protonation of amino groups. This research presents a detailed look at the coordination and potential applications of pyridine derivatives in various chemical reactions and products (Sadimenko, 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-(2,6-dichlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)16-10-5-4-7(14)6-15-10/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVFZWPRJYWBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383975
Record name 6-(2,6-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(2,6-Dichlorophenoxy)pyridin-3-amine

CAS RN

218457-65-9
Record name 6-(2,6-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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